N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a triazolothiazole moiety
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS2/c19-13-6-8-14(9-7-13)20-16(24)11-26-18-22-21-17-23(18)15(10-25-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMFJNJJYUHWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolothiazole core, followed by the introduction of the fluorophenyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve solvents like dichloromethane or ethanol and specific temperature ranges.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Biological Activities
N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : The compound's unique structure suggests potential anticancer properties. Research indicates that thiazole and triazole derivatives can interfere with cancer cell proliferation pathways .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in microbial biosynthesis pathways. For example, it may inhibit the enoyl-acyl carrier protein reductase (FabI), crucial for fatty acid biosynthesis in bacteria .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study published in ACS Omega highlighted the design and synthesis of thiazolo[2,3-c][1,2,4]triazole derivatives showing significant antimicrobial activity against Streptococcus mutans with minimum inhibitory concentrations (MICs) as low as 8 μg/mL .
- Another research article in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds indicating that modifications at specific positions on the triazole ring could enhance biological activity .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
- N-(4-bromophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
- N-(4-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
Uniqueness
N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a fluorinated phenyl ring and a thiazolo-triazole moiety, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the MIC (Minimum Inhibitory Concentration) values range from 0.25 to 2 μg/mL for related triazole compounds, suggesting potential efficacy comparable to established antibiotics .
- Antifungal Properties :
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazolo-Triazole Moiety : This unique structural feature contributes to the compound's ability to interact with enzymes and receptors involved in various biological pathways .
Comparative Analysis
To illustrate the unique features and biological activities of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Highlights | Unique Features | Antimicrobial Activity (MIC) |
|---|---|---|---|
| N-(4-fluorophenyl)-2-thioacetamide | Contains thioamide group | Lacks triazole moiety | Not specified |
| 5-(phenylthiazolo[2,3-c][1,2,4]triazol)acetic acid | Similar thiazole-triazole structure | Different functional groups | MIC: 0.5–8 μg/mL |
| N-(4-fluorophenyl)-2-thioacetamide | Similar core structure | Different halogen substitution | Not specified |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antibacterial Study : A study evaluated various triazole derivatives against MRSA and found that specific substitutions on the phenyl ring significantly enhanced antibacterial potency .
- Antifungal Activity Assessment : Another research focused on hybrid compounds containing triazole rings demonstrated that modifications could lead to improved antifungal efficacy against resistant strains .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-(4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Thiazolo-triazole core formation : Cyclocondensation of thioamide precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Thioether linkage introduction : Reaction of the thiol group on the thiazolo-triazole with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base (e.g., triethylamine) to form the thioether bond .
- Optimization : Key parameters include temperature control (60–80°C for cyclocondensation), solvent choice (DMF for solubility), and catalyst use (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Yields are improved by iterative TLC monitoring and column chromatography purification .
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, thiazole-triazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 480.1540 in HRMS) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1666 cm⁻¹ for the acetamide moiety) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., substituent electronic effects). Strategies include:
- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate activity drivers .
- Electrophilicity Analysis : Use Hammett constants to correlate substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) with target binding .
- Dose-Response Curves : Validate activity discrepancies by repeating assays under standardized conditions (e.g., fixed cell lines, IC50 calculations) .
Advanced: What computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or microbial enzymes, leveraging the thiazolo-triazole core’s affinity for ATP-binding pockets .
- Pharmacophore Mapping : Identify key features (e.g., fluorophenyl hydrophobicity, thioether flexibility) for virtual screening against disease-specific targets .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., logP ~3.5 indicates moderate membrane permeability) .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC. The acetamide group is prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH for in vitro assays .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, suggesting storage at 4°C in inert atmospheres .
- Light Sensitivity : Shield from UV light to prevent thioether oxidation, confirmed by UV-vis spectroscopy monitoring .
Basic: What structural features govern the compound’s reactivity and interactions?
Methodological Answer:
- Thiazolo-triazole Core : Planar structure enables π-π stacking with aromatic residues in target proteins .
- Thioether Linkage : Sulfur’s nucleophilicity facilitates covalent modifications (e.g., oxidation to sulfoxides) under oxidative conditions .
- 4-Fluorophenyl Group : Enhances lipophilicity (logP ~3.5) and stabilizes interactions via halogen bonding .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound class?
Methodological Answer:
-
Analog Synthesis : Prepare derivatives with modifications (e.g., replacing phenyl with thiophene or pyridine) .
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Biological Assays : Test analogs against panels (e.g., NCI-60 cancer cell lines) to correlate substituents with potency.
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Data Table Example :
Analog Substituent IC50 (μM) vs. HeLa Cells LogP 4-Fluorophenyl 1.2 ± 0.3 3.5 4-Methoxyphenyl 5.8 ± 0.9 2.8 Thiophene 8.4 ± 1.1 2.1 (Data adapted from )
Basic: How to interpret key spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
